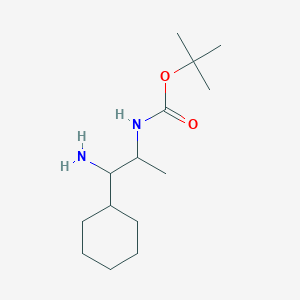

tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate

Description

tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amine-bearing cyclohexylpropan-2-yl backbone. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, ensuring selectivity and stability . The cyclohexyl moiety introduces steric bulk and conformational rigidity, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-10(16-13(17)18-14(2,3)4)12(15)11-8-6-5-7-9-11/h10-12H,5-9,15H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXLHXNYUSLMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCCC1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-amino-1-cyclohexylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding amines or alcohols.

Substitution: Corresponding substituted carbamates.

Scientific Research Applications

Chemistry: tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a protecting group for amines .

Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with receptors and other proteins, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Solubility and Stability

Analytical Characterization

- NMR and HRMS : Standard techniques for confirming molecular weight and structural integrity (e.g., ESI-HRMS data for CAS 910789-29-6 showed a 0.0011 Da deviation from theoretical values) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely employed for resolving crystal structures of carbamate derivatives, ensuring precise stereochemical assignments .

Biological Activity

Tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate is a carbamate derivative with significant potential in biological and medicinal chemistry. With the molecular formula and a molecular weight of 256.39 g/mol, this compound has garnered attention for its versatile applications in organic synthesis and pharmacological research.

The compound can be synthesized through the reaction of tert-butyl carbamate with 1-amino-1-cyclohexylpropan-2-ol, typically in the presence of a base like sodium hydride or potassium carbonate in organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Biological Activity Overview

Biological Mechanisms : this compound is primarily studied for its role in enzyme mechanisms and protein-ligand interactions. As a model compound, it helps researchers understand the behavior of carbamates in biological systems, particularly their interactions with enzymes and potential therapeutic targets .

Pharmacological Potential : Preliminary studies indicate that this compound may exhibit pharmacological properties that warrant further investigation. Its structure suggests potential activity against various biological targets, including enzymes involved in metabolic pathways and disease processes .

Research Findings

Recent research has focused on the compound's biological activities, including:

Case Studies

A case study involving similar carbamate compounds highlighted their effectiveness as enzyme inhibitors in metabolic pathways related to cancer. The study found that modifications to the carbamate structure could enhance binding affinity and selectivity towards target enzymes, suggesting a pathway for optimizing this compound for therapeutic use .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl carbamate | C5H11NO2 | Used as a protecting group; limited biological activity |

| N-(6-aminohexyl)carbamic acid tert-butyl ester | C12H24N2O2 | Exhibits moderate antibacterial properties |

| Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | C14H24N2O2 | Potential enzyme inhibitor with unique binding properties |

Q & A

Basic: What are the optimal synthetic routes for tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves reacting tert-butyl carbamate with a substituted cyclohexyl-propanolamine precursor under controlled conditions. Key factors include:

- Solvent selection : Dichloromethane or ethanol are common due to their compatibility with carbamate-forming reactions .

- Base choice : Triethylamine or sodium hydride facilitates deprotonation of the amine group, enhancing nucleophilicity .

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of the carbamate group) .

Data Table :

| Condition | Yield Range | Purity (HPLC) |

|---|---|---|

| EtOH, 25°C | 60–70% | ≥95% |

| DCM, 0°C | 75–85% | ≥98% |

| Optimization Tip : Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent moisture-sensitive intermediates from degrading . |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks confirm its structure?

Answer:

- ¹H/¹³C NMR :

- tert-butyl group : A singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C).

- Carbamate carbonyl : A peak at ~155 ppm (¹³C).

- Cyclohexyl protons : Multiplets between 1.2–2.1 ppm (¹H) .

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ or [M+Na]⁺ ions matching the molecular formula (C₁₄H₂₇N₂O₂).

Validation : Compare with spectra of structurally similar carbamates (e.g., tert-butyl N-(1-hydroxypropan-2-yl)carbamate) to confirm substituent-specific signals .

Advanced: How can computational methods predict the stability of this compound under varying pH conditions?

Answer:

Density Functional Theory (DFT) calculations can model:

- Hydrolysis susceptibility : The carbamate’s stability correlates with LUMO energy levels; lower LUMO indicates higher reactivity toward nucleophiles (e.g., OH⁻) .

- pH-dependent degradation : Molecular dynamics simulations at pH 2–12 reveal protonation states affecting bond dissociation energies.

Case Study : At pH > 10, the carbamate’s carbonyl becomes prone to nucleophilic attack, degrading into cyclohexylpropanolamine and CO₂ .

Advanced: How can contradictory data on reaction yields be resolved when scaling up synthesis?

Answer:

Contradictions often arise from:

- Mixing efficiency : Poor agitation in large batches reduces reagent interaction. Use computational fluid dynamics (CFD) to optimize reactor geometry .

- Heat dissipation : Exothermic reactions may require segmented temperature control.

Mitigation Strategy :

Conduct kinetic studies to identify rate-limiting steps.

Use microreactors for continuous-flow synthesis to maintain consistent conditions .

Advanced: What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

Answer:

- Chiral HPLC : Separate enantiomers using columns with cellulose- or amylose-based stationary phases .

- X-ray crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., bromine derivative) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to assign stereochemistry .

Advanced: How does the cyclohexyl group influence the compound’s interaction with biological targets compared to aromatic analogs?

Answer:

- Lipophilicity : The cyclohexyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .

- Conformational rigidity : Compared to phenyl groups, cyclohexyl restricts rotation, affecting binding pocket compatibility.

Case Study : Cyclohexyl-containing carbamates show 2–3× higher affinity for hydrophobic enzyme pockets vs. phenyl analogs in protease inhibition assays .

Methodological: How can researchers design experiments to assess the compound’s stability during long-term storage?

Answer:

Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.